6-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
1-(2-METHYL-5-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}BENZENESULFONYL)PIPERIDINE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a triazolopyridazine core, which is known for its diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHYL-5-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}BENZENESULFONYL)PIPERIDINE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, followed by the annulation of the triazole ring on thiadiazole . The reaction conditions often include acid catalysis and specific temperature controls to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality products.
Chemical Reactions Analysis
Types of Reactions
1-(2-METHYL-5-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}BENZENESULFONYL)PIPERIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the piperidine and benzenesulfonyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-(2-METHYL-5-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}BENZENESULFONYL)PIPERIDINE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-METHYL-5-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}BENZENESULFONYL)PIPERIDINE involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[4,3-a]pyrazine derivatives: Investigated for their inhibitory activities toward specific kinases and their potential as anticancer agents.
Uniqueness
1-(2-METHYL-5-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}BENZENESULFONYL)PIPERIDINE stands out due to its unique combination of the triazolopyridazine core with the benzenesulfonyl and piperidine moieties
Properties
Molecular Formula |
C17H19N5O2S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
6-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C17H19N5O2S/c1-13-5-6-14(15-7-8-17-19-18-12-22(17)20-15)11-16(13)25(23,24)21-9-3-2-4-10-21/h5-8,11-12H,2-4,9-10H2,1H3 |
InChI Key |
PZZATOIDFWFXML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
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